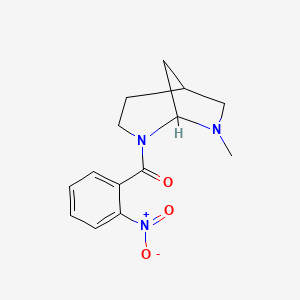![molecular formula C14H3N5O6S B14636903 (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile CAS No. 54160-18-8](/img/structure/B14636903.png)
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a trinitro-substituted indeno-thiophene core, which contributes to its distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile typically involves multiple steps, starting with the preparation of key intermediates. One common method includes the use of 2-(2-thienyl)benzoic acid as a starting material. This compound can be synthesized through a Kumada-type Ni(0)-catalyzed cross-coupling reaction between 2-chlorobenzonitrile and 2-thienylmagnesium bromide .
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This often involves the use of economical one-pot methods and improved procedures for the preparation of intermediates such as indeno[1,2-b]thiophen-4-one .
Análisis De Reacciones Químicas
Types of Reactions
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield amine derivatives.
Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the development of organic semiconductors, dye-sensitized solar cells, and other advanced materials
Mecanismo De Acción
The mechanism of action of (2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s trinitro groups play a significant role in its reactivity, allowing it to participate in various chemical reactions that can modify biological molecules and materials. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Indeno[1,2-b]thiophene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications.
Perylene diimide derivatives: These compounds are used in organic photovoltaics and have structural similarities with indeno[1,2-b]thiophene derivatives.
Uniqueness
(2,6,8-Trinitro-4H-indeno[1,2-b]thiophen-4-ylidene)propanedinitrile stands out due to its trinitro substitution, which imparts unique electronic and chemical properties. This makes it particularly valuable in applications requiring high reactivity and specific interactions with other molecules.
Propiedades
Número CAS |
54160-18-8 |
|---|---|
Fórmula molecular |
C14H3N5O6S |
Peso molecular |
369.27 g/mol |
Nombre IUPAC |
2-(2,6,8-trinitroindeno[1,2-b]thiophen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C14H3N5O6S/c15-4-6(5-16)12-8-1-7(17(20)21)2-10(18(22)23)13(8)14-9(12)3-11(26-14)19(24)25/h1-3H |
Clave InChI |
MKGHEUDTPUJHKO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=C(C#N)C#N)C3=C2SC(=C3)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(3-Methoxyphenyl)sulfanyl]aniline](/img/structure/B14636838.png)

![N-{3-[Bis(2-phenoxyethyl)amino]phenyl}acetamide](/img/structure/B14636860.png)
![1,2-Dimethyl-4,5,6,7-tetraphenylspiro[2.4]hepta-1,4,6-triene](/img/structure/B14636862.png)


![3-(Benzyloxy)-4,5-bis[(benzyloxy)methyl]-2-methylpyridine](/img/structure/B14636869.png)





